Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid is a chemical compound with the molecular weight of 168.18 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives, which are structurally similar to this compound, has been reported . The reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride was used to synthesize these molecules .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C6H4N2O2S/c9-6(10)4-2-11-5-1-7-3-8(4)5/h1-3H, (H,9,10) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 168.18 .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research has identified certain imidazo[2,1-b]thiazole derivatives as candidates for antitumor agents, although their efficacy varies significantly based on structural modifications. For instance, allyl, propargyl, and cyanomethyl esters of imidazo[2,1‐b]thiazole‐5‐carboxylic acids were synthesized to assess their antitumor potential, revealing that these compounds, under specific conditions, did not exhibit significant antitumor activity, highlighting the importance of structural features for biological efficacy (Andreani et al., 1983).
Biological Activities of Derivatives
Imidazo[2,1-b][1,3,4]thiadiazole derivatives have been explored for their wide range of biological potentials, including antimicrobial, antifungal, anticancer, anticonvulsant, analgesic, anti-inflammatory, anesthetic, and diuretic activities. These compounds are also investigated as enzyme inhibitors, demonstrating their versatility in drug design and discovery (Bhongade et al., 2016).
Cerebrovasodilation and Anticonvulsant Effects
A series of imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazolesulfonamide derivatives were synthesized and shown to have carbonic anhydrase inhibitory activity, leading to anticonvulsant effects and selective cerebrovasodilation. This research points to the potential of these compounds in treating neurological disorders by modulating cerebral blood flow and neuronal excitability (Barnish et al., 1980).
Antimicrobial and Antitubercular Activities
Imidazo[2,1-b]thiazole derivatives have been evaluated for their antimicrobial, antimalarial, and antitubercular activities, highlighting their potential as novel agents in combating infectious diseases. The exploration of these compounds underscores the ongoing search for new therapeutic options against resistant microbial strains and tuberculosis (Vekariya et al., 2017).
Inhibition of Enzymes and Biological Targets
The imidazo[2,1-b]thiazole scaffold has been utilized to design inhibitors targeting specific enzymes and biological pathways. For example, novel imidazo[2,1-b][1,3,4]thiadiazoles have been identified as potent inhibitors of acetylcholinesterase and carbonic anhydrase, suggesting their utility in addressing disorders associated with enzyme dysregulation (Askin et al., 2021).
Safety and Hazards
The safety information for imidazo[4,3-b][1,3]thiazole-3-carboxylic acid indicates that it should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .
Zukünftige Richtungen
The future directions for research on imidazo[4,3-b][1,3]thiazole-3-carboxylic acid could involve further exploration of its synthesis, properties, and potential applications. Given the antimicrobial activity of related compounds , it could be interesting to investigate whether this compound also exhibits similar properties.
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various protein kinases .
Mode of Action
It’s suggested that the compound might interact favorably with target enzymes .
Biochemical Pathways
Similar compounds have been known to affect pathways involving vascular endothelial growth factor (vegf), platelet-derived growth factor (pdgf) receptor families, and serine/threonine kinase raf .
Pharmacokinetics
Similar compounds have shown dose-dependent antiproliferative effects against certain cell lines .
Result of Action
Similar compounds have shown promising inhibitory activity over most of the cancer cell lines .
Eigenschaften
IUPAC Name |
imidazo[5,1-b][1,3]thiazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-6(10)4-2-11-5-1-7-3-8(4)5/h1-3H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLOUSFVLGNFKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N(C=N1)C(=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306605-02-6 |
Source
|
Record name | imidazo[4,3-b][1,3]thiazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.